molecular formula C9H13NO4 B1402938 (2,3,6-Trimethoxypyridin-4-yl)methanol CAS No. 1383788-24-6

(2,3,6-Trimethoxypyridin-4-yl)methanol

Cat. No.: B1402938
CAS No.: 1383788-24-6
M. Wt: 199.2 g/mol
InChI Key: LAYHLBIUZFTQRQ-UHFFFAOYSA-N
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Description

(2,3,6-Trimethoxypyridin-4-yl)methanol is a pyridine derivative characterized by three methoxy (-OCH₃) substituents at positions 2, 3, and 6 of the pyridine ring and a hydroxymethyl (-CH₂OH) group at position 4. Its molecular formula is C₉H₁₃NO₄, with a molecular weight of 199.20 g/mol .

Preparation Methods

Chemical Reactions Analysis

(2,3,6-Trimethoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : (2,3,6-Trimethoxypyridin-4-yl)methanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in multicomponent reactions to create diverse piperidine derivatives that are significant in drug development.

Biology

  • Antimicrobial Properties : The compound has shown promising biological activity against various pathogens, including Mycobacterium tuberculosis. Its mechanism may involve interference with mycobacterial ATP synthase, similar to other known antitubercular drugs.

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects in preclinical models. Its derivatives are being explored for potential therapeutic applications in various diseases .

Environmental Science

  • Pollutant Degradation : The compound is investigated for its role in environmental remediation processes. Studies have demonstrated that it can be effectively broken down under specific conditions, indicating its potential use in detoxifying environmental contaminants.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for heterocyclesEssential for synthesizing complex organic molecules
BiologyAntimicrobial activityEffective against Mycobacterium tuberculosis
MedicineTherapeutic agentPotential anti-inflammatory and analgesic effects
Environmental SciencePollutant degradationEffective breakdown under certain conditions

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular agents with improved safety profiles due to minimal inhibition of the hERG channel.

Case Study 2: Environmental Remediation

In environmental studies, this compound was used to assess its degradation pathways in polluted environments. Results indicated that under specific conditions (e.g., presence of certain microbial communities), the compound could be effectively degraded, suggesting its utility in bioremediation strategies.

Mechanism of Action

The mechanism of action of (2,3,6-Trimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy groups and the pyridine ring play a crucial role in its binding to target proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to pyridine-based methanol derivatives with variations in substituent type, position, and molecular complexity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Purity
(2,3,6-Trimethoxypyridin-4-yl)methanol C₉H₁₃NO₄ 199.20 2,3,6-OCH₃; 4-CH₂OH EtOAc extraction, chromatography Antitubercular intermediate (95% purity)
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₁ClNO₄* 227.64* 2-Cl; 3-(CH(OCH₃)₂); 4-CH₂OH Not reported Unknown
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 4-OCH₃; 2-CH₂OH Not reported Intermediate in heterocyclic synthesis
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C₇H₆Cl₂NO₂ 207.03 3,6-Cl; 5-OCH₃; 2-CH₂OH Not reported Unknown
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol C₉H₁₃NO₂ 167.21 2-OCH₃; 4,6-CH₃; 3-CH₂OH Commercial synthesis Material science (MFCD14606399)
(4-Methylpyridin-3-yl)methanol C₇H₉NO 123.15 4-CH₃; 3-CH₂OH Commercial Chemical building block

Key Comparative Findings

A. Substituent Effects on Reactivity and Solubility

  • Methoxy Groups : The three methoxy groups in the target compound enhance steric hindrance and electron-donating effects, improving solubility in polar organic solvents (e.g., EtOAc, THF) compared to chloro- or methyl-substituted analogs .

Biological Activity

(2,3,6-Trimethoxypyridin-4-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article delves into the biological activity of this compound, supported by data tables and research findings from various studies.

  • Empirical Formula : C₉H₁₃NO
  • Molecular Weight : 199.20 g/mol
  • MDL Number : MFCD22377814
  • PubChem Substance ID : 329772450

Synthesis and Structural Characteristics

The synthesis of this compound has been reported in various studies. One notable synthesis method involves the use of sodium methoxide at elevated temperatures, which facilitates the formation of the compound with high yield . The structural features of this compound include three methoxy groups attached to a pyridine ring, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli62.5
Staphylococcus aureus78.12
Enterococcus faecalis75.0

These results indicate that the compound exhibits promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular activity. A study focusing on analogues of bedaquiline, a known anti-tubercular drug, found that this compound showed potent activity against Mycobacterium tuberculosis in both in vitro and in vivo models . The structure-activity relationship analysis indicated that modifications to the pyridine ring could enhance efficacy while reducing toxicity.

Case Studies and Research Findings

  • Study on Anti-Tubercular Activity :
    • Researchers synthesized several analogues including this compound.
    • The compound demonstrated lower lipophilicity and higher clearance rates compared to traditional anti-tubercular agents.
    • In mouse models, it exhibited significant reduction in bacterial load without notable side effects related to hERG channel blockade .
  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antibacterial potential of various pyridine derivatives.
    • The results indicated that this compound had MIC values comparable to established antibiotics like gentamicin and cefotaxime .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways plays a crucial role in its antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2,3,6-Trimethoxypyridin-4-yl)methanol, and how can reaction parameters be optimized?

  • Synthetic Routes : The compound is synthesized via nucleophilic substitution or selective methoxylation of precursor pyridine derivatives. Key steps include protecting/deprotecting hydroxyl groups and optimizing methoxy group installation. For example, starting from 4-hydroxypyridine derivatives, methoxy groups can be introduced using methylating agents like methyl iodide in the presence of a base .
  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve methoxylation yields.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 6.5–8.0 ppm) confirm substitution patterns. The methanol (-CH2OH) group appears as a triplet (δ ~4.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak at m/z 199.20 (M.W.) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of methoxy group installation in this compound synthesis?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reaction sites identifies rate-determining steps.
  • Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring, guiding regioselectivity in methoxylation .
  • Intermediate Trapping : Quenching reactions at intervals isolates intermediates (e.g., chloropyridine precursors) for structural analysis .

Q. What systematic approaches address contradictions in reported biological activities or physicochemical properties of this compound?

  • Controlled Replication : Reproduce studies under standardized conditions (solvent, temperature, purity).
  • Meta-Analysis : Compare data across peer-reviewed studies to identify outliers or methodological biases .
  • Multi-Technique Validation : Cross-verify properties using complementary methods (e.g., DSC for melting point, Karl Fischer titration for moisture content) .

Q. How does the substitution pattern on the pyridine ring influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Derivative Synthesis : Prepare analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Biological Assays : Test antimicrobial or anticancer activity against model cell lines (e.g., HepG2, MCF-7) and compare IC50 values.
  • Crystallography : X-ray structures of protein-ligand complexes reveal binding interactions influenced by methoxy group positioning .

Q. Methodological Considerations

  • Handling and Storage : Store at -20°C in airtight containers to prevent oxidation. Use inert atmospheres (N2/Ar) during synthesis to avoid degradation .
  • Safety Protocols : Classified as an irritant; use PPE (gloves, goggles) and fume hoods during handling .

Properties

IUPAC Name

(2,3,6-trimethoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYHLBIUZFTQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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